molecular formula C25H21F3N2O B11504056 9,9-dimethyl-12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

9,9-dimethyl-12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11504056
M. Wt: 422.4 g/mol
InChI Key: IAZGPNHXSNGOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-DIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound characterized by the presence of a trifluoromethyl group and a diazatetraphenone core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-DIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the trifluoromethylation of a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong bases, catalysts, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

8,8-DIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

8,8-DIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-DIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability, lipophilicity, and binding affinity to target molecules. These interactions can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-DIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is unique due to its specific combination of structural features, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C25H21F3N2O

Molecular Weight

422.4 g/mol

IUPAC Name

9,9-dimethyl-12-[2-(trifluoromethyl)phenyl]-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C25H21F3N2O/c1-24(2)12-19-23(20(31)13-24)22(14-6-3-4-8-16(14)25(26,27)28)21-15-7-5-11-29-17(15)9-10-18(21)30-19/h3-11,22,30H,12-13H2,1-2H3

InChI Key

IAZGPNHXSNGOFF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC=C5C(F)(F)F)C(=O)C1)C

Origin of Product

United States

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